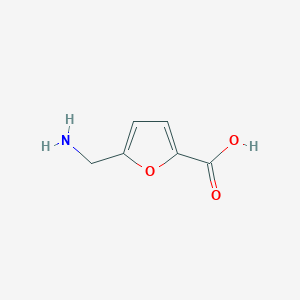

5-(Aminomethyl)furan-2-carboxylic acid

描述

属性

IUPAC Name |

5-(aminomethyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c7-3-4-1-2-5(10-4)6(8)9/h1-2H,3,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHVYJBSPHDDNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50918464 | |

| Record name | 5-(Aminomethyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50918464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934-65-6 | |

| Record name | 5-(Aminomethyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50918464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 Aminomethyl Furan 2 Carboxylic Acid

Chemo-catalytic and Hybrid Catalytic Routes

Chemical and hybrid catalytic systems offer robust and scalable methods for the production of AMFCA. These routes often involve multi-step processes that combine different types of catalysis to achieve the desired molecular transformations.

Homogeneous-Heterogeneous Relay Catalysis from 5-Hydroxymethylfurfural (B1680220) (HMF)

The combination of a platinum-on-silica (Pt/SiO2) heterogeneous catalyst for the initial oxidation of HMF followed by the use of an immobilized transaminase for the amination step represents another hybrid approach. researchgate.netresearchgate.net This one-pot, two-step process first sees the chemocatalyst convert HMF to 5-aldehyde-2-furancarboxylic acid (AFCA), which is subsequently aminated in the same reaction vessel by the biocatalyst. researchgate.netresearchgate.net

Conventional Multi-step Organic Synthesis Pathways for Furan (B31954) Amino Acids

While specific multi-step pathways for AMFCA are not extensively detailed in the provided search results, general strategies for the synthesis of substituted furan amino acid derivatives have been established. These conventional methods often involve the use of starting materials like 5-bromo furoyl chloride or 5-nitrofuran acryloyl chloride to introduce the necessary functional groups onto the furan ring. nih.gov Such pathways, however, can sometimes require harsh reaction conditions, including high temperatures (90-155 °C), strong acids, and high-pressure hydrogen atmospheres (3 MPa H₂), as well as the use of large volumes of organic solvents. researchgate.net These conditions highlight the drive towards developing milder chemo-enzymatic and biocatalytic alternatives.

Derivatization Strategies for Substituted Furoic Acid Analogues

The synthesis of various substituted furoic acid analogues often employs powerful cross-coupling reactions, such as the Suzuki-Miyaura cross-coupling. nih.gov This methodology allows for the synthesis of a range of derivatives by coupling furoic acid precursors with different partner molecules. nih.gov For instance, meta-substituted furoic acid derivatives have been synthesized to explore structure-activity relationships, with findings indicating that the introduction of electron-withdrawing groups on an attached phenyl ring can increase activity in certain contexts. nih.gov While not directly focused on AMFCA, these derivatization strategies showcase the chemical versatility of the furoic acid scaffold and the potential for creating a diverse library of furan-based compounds. nih.gov The synthesis of 5-methyl-2-furancarboxylic acid from 5-hydroxymethyl-2-furancarboxylic acid via selective hydrogenolysis over a Pd/C catalyst further illustrates a successful derivatization approach.

Biocatalytic and Chemo-Enzymatic Approaches

Biocatalytic and chemo-enzymatic methods are emerging as highly promising and sustainable alternatives to purely chemical syntheses. These approaches leverage the high selectivity and efficiency of enzymes to perform complex chemical transformations under mild conditions.

One-Pot Enzymatic Cascade Reactions for 5-(Aminomethyl)furan-2-carboxylic Acid Production

Recent advancements have led to the development of one-pot, one-step, cell-free enzymatic processes for the conversion of HMF to AMFCA. rsc.orgrsc.org These enzymatic cascades have achieved product titers in the range of 3.35–4.62 g/L. rsc.orgrsc.org A one-pot, two-step chemobiocatalytic route has also been reported, affording AMFCA with an approximate yield of 81%. researchgate.net This particular system demonstrated a productivity of 0.41 g/L·h and a titer of 8.6 g/L on a larger scale. researchgate.net Another chemo-enzymatic process, involving chemically catalytic partial oxidation followed by enzymatic transamination, has achieved a 77% yield starting from HMF. researchgate.net

The table below summarizes the performance of various biocatalytic and chemo-enzymatic systems for AMFCA production.

| Starting Material | Catalytic System | Key Enzymes/Catalysts | Yield | Titer | Reference |

| HMF | One-pot, one-step enzymatic cascade | HMF oxidase, Aldehyde dehydrogenase, ω-Transaminase, Alanine dehydrogenase | - | 3.35–4.62 g/L | rsc.orgrsc.org |

| HMF | One-pot, two-step chemobiocatalytic | Laccase-TEMPO system, Recombinant E. coli (ω-transaminase, L-alanine dehydrogenase, formate (B1220265) dehydrogenase) | ~81% | 8.6 g/L | researchgate.net |

| HMF | Chemobiocatalytic process | Chemical oxidation catalyst, Transaminase | 77% | - | researchgate.net |

| HMFCA | One-pot enzymatic cascade | HMF oxidase, ω-Transaminase, Alanine dehydrogenase | 87% (from 60 mM HMFCA) | 7.37 g/L | rsc.org |

The successful design of multi-enzyme systems for AMFCA production hinges on the careful selection and combination of compatible biocatalysts. A frequently employed four-enzyme cascade includes: rsc.orgrsc.org

An HMF oxidase (HMFO), often an engineered variant from Methylovorus sp. MP688, which catalyzes the oxidation of the alcohol group of an intermediate. rsc.orgrsc.orgresearchgate.net

An aldehyde dehydrogenase (ALDH) from organisms like Sphingobium sp. SYK-6, which is responsible for oxidizing the aldehyde group of HMF. rsc.orgrsc.orgresearchgate.net

An omega-transaminase (ω-TA), for instance from Chromobacterium violaceum or Shimia marina, which introduces the amino group. rsc.orgrsc.orgresearchgate.netdongguk.edu

An alanine dehydrogenase (AlaDH) which is used for the sustainable regeneration of the amine donor, L-alanine, ensuring the balance of the nicotinamide (B372718) cofactor. rsc.orgrsc.orgresearchgate.net

This system uses L-alanine as the amine donor, which is regenerated in a cycle involving alanine dehydrogenase, thereby maintaining the nicotinamide cofactor balance. rsc.orgrsc.org The optimization of these multi-enzyme systems involves adjusting enzyme concentrations and reaction conditions to maximize product yield and titer while minimizing the formation of byproducts. researchgate.netresearchgate.net For instance, in one study, increasing the substrate loading from 20 mM to 60 mM of an intermediate required adjustments in enzyme concentrations to achieve an 87% yield. rsc.org

Cell-Free Enzymatic Process Development

A significant advancement in the sustainable production of this compound is the development of one-pot, one-step, cell-free enzymatic processes. rsc.orgrsc.org These systems offer a direct conversion pathway from 5-(hydroxymethyl)furfural (HMF) to AMFCA under mild, aqueous conditions. rsc.org One such process utilizes a four-enzyme cascade to achieve AMFCA titers between 3.35 and 4.62 g/L. rsc.orgrsc.org

The cascade employs an engineered HMF oxidase (HMFO) from Methylovorus sp. and an aldehyde dehydrogenase (ALDH) from Sphingobium sp. SYK-6 for the initial oxidation steps. rsc.orgrsc.org HMF is first oxidized to 2,5-diformylfuran (DFF) or 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), both of which are then converted to the key intermediate, 5-formyl-2-furancarboxylic acid (FFCA). rsc.org The final amination of FFCA is catalyzed by an omega-transaminase from Chromobacterium violaceum (Cv-ωTA). rsc.orgrsc.org

A critical component of this system is the sustainable regeneration of the amine donor, L-alanine. This is accomplished using an alanine dehydrogenase (AlaDH), which also ensures a balanced nicotinamide cofactor, making the process self-sufficient. rsc.orgrsc.org This enzymatic approach is notable for its direct conversion of HMFCA to AMFCA, a transformation not previously reported in other enzymatic syntheses. rsc.org

| Enzyme | Source Organism | Role in Cascade |

|---|---|---|

| HMF Oxidase (Engineered) | Methylovorus sp. MP688 | Oxidizes HMF to DFF and FFCA |

| Aldehyde Dehydrogenase | Sphingobium sp. SYK-6 | Oxidizes HMF and DFF to FFCA |

| Omega-Transaminase | Chromobacterium violaceum | Aminates FFCA to AMFCA |

| Alanine Dehydrogenase | Bacillus subtilis | Regenerates L-alanine (amine donor) and balances cofactor |

Hybrid Catalysis Combining Chemical and Enzymatic Steps

One prominent hybrid method involves a one-pot/two-step process. researchgate.net The first step is the selective chemical oxidation of HMF to an aldehyde intermediate, which is then aminated in the second step by a transaminase enzyme in the same reaction vessel. researchgate.net Another relay strategy combines homogeneous catalysis for the selective oxidation of HMF to 5-formyl-2-furancarboxylic acid (FFCA) with a subsequent heterogeneous-catalyzed reductive amination using ammonia as the nitrogen source. rsc.orgresearchgate.net This particular hybrid pathway has been shown to achieve isolated yields of up to 92% for AMFCA, demonstrating a highly selective and scalable production method. rsc.org

Integration of Metal Ion Catalysts with Immobilized Transaminases

A specific and highly efficient example of hybrid catalysis involves the integration of a heterogeneous metal catalyst with an immobilized biocatalyst. researchgate.net A one-pot/two-step process has been developed that combines a platinum-on-silica (Pt/SiO₂) chemocatalyst with an immobilized transaminase from Chromobacterium violaceum (Cv-TA). researchgate.net

In the initial step, the Pt/SiO₂ catalyst facilitates the selective oxidation of HMF to 5-aldehyde-2-furancarboxylic acid (FFCA). researchgate.net This reaction is performed in a sodium phosphate (B84403) buffer at pH 8 and 60°C. researchgate.net Following the chemical oxidation, the conditions are adjusted for the enzymatic step. The immobilized Cv-TA is then used to aminate the FFCA intermediate to the final product, AMFCA. researchgate.net This integrated approach has achieved a 77% yield of AMFCA from HMF, making it one of the most efficient catalytic production methods reported to date. researchgate.net A major secondary product of this reaction is 2,5-furandicarboxylic acid (FDCA), with a yield of 21%. researchgate.net

Applications of Laccase-TEMPO Systems in Cascade Reactions

The laccase-TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) system is a well-established tool for the selective oxidation of alcohols to aldehydes and has been successfully applied in chemo-enzymatic routes for furan derivative synthesis. rsc.orgacs.orgacs.org In the context of AMFCA production, this system is utilized for the initial oxidation of HMF to FFCA, the direct precursor for the amination step. rsc.org

This chemo-enzymatic cascade begins with the laccase-TEMPO mediated oxidation of HMF. rsc.org Laccase, an oxidoreductase enzyme, in the presence of the mediator TEMPO, selectively oxidizes the primary alcohol group of HMF to an aldehyde, and subsequently to a carboxylic acid, yielding FFCA. rsc.orgnih.gov This step is then coupled with an enzymatic amination reaction. Resting whole cells of E. coli expressing the Chromobacterium violaceum omega-transaminase (Cv-ωTA) are used to convert the FFCA to AMFCA, with L-alanine serving as the amine donor. rsc.org This cascade demonstrates the effective coupling of a biocatalytic oxidation system with a whole-cell amination process. rsc.org

Enzyme Engineering and Biocatalyst Development for Amination Reactions

Enzyme engineering is a pivotal strategy for developing robust biocatalysts tailored for specific industrial applications, including the synthesis of AMFCA. rsc.orgiiserpune.ac.in By modifying enzymes, researchers can enhance their stability, activity, and substrate specificity. iiserpune.ac.in In the context of AMFCA synthesis, engineering has been applied to the enzymes responsible for both the initial oxidation of HMF and the final amination step. rsc.org For instance, an engineered galactose oxidase has been used in combination with other enzymes for HMF oxidation. rsc.org Similarly, an engineered HMF oxidase from Methylovorus sp. is a key component of a fully enzymatic, one-pot synthesis of AMFCA, showcasing improved performance for the conversion of HMF into the necessary intermediates. rsc.orgrsc.org

Characterization of Robust Transaminases for Furanaldehyde Amination (e.g., Shimia marina transaminase)

The final and crucial step in many biocatalytic routes to AMFCA is the amination of the FFCA intermediate, a reaction catalyzed by transaminases (TAs). rsc.org The selection of a robust and efficient transaminase is therefore critical. Several transaminases have been screened and characterized for their ability to aminate furan-based aldehydes. nih.govresearchgate.netresearchgate.net

Among the tested biocatalysts, transaminases from Chromobacterium violaceum (Cv-TA), Arthrobacter citreus (ArS-TA), and engineered variants from Arthrobacter sp. (ArRmut11-TA) have demonstrated high product formation (>80%) with aldehyde concentrations up to 200 mM. nih.govresearchgate.net A transaminase from Shimia marina has also been successfully employed in the first fully enzymatic, two-step synthesis of AMFCA from HMF. rsc.org The pH has been identified as a key factor in these biotransformations, as the high reactivity of the furan aldehydes with amine donors like isopropylamine can influence the reaction equilibrium. nih.gov

| Transaminase (Abbreviation) | Source Organism/Variant | Key Finding | Reference |

|---|---|---|---|

| Cv-TA | Chromobacterium violaceum | High product formation (>80%) at 100-200 mM aldehyde concentration. | nih.govresearchgate.net |

| ArS-TA | Arthrobacter citreus | High product formation (>80%) at 100-200 mM aldehyde concentration. | nih.govresearchgate.net |

| ArRmut11-TA | Engineered variant from Arthrobacter sp. | High product formation (>80%) at 100-200 mM aldehyde concentration. | nih.govresearchgate.net |

| SMTA | Shimia marina | Used in the first fully enzymatic, two-step synthesis of AMFCA from HMF. | rsc.org |

Strategies for Enzyme Immobilization and Reusability

For biocatalysis to be economically viable on an industrial scale, the stability and reusability of the enzymes are paramount. researchgate.netmdpi.com Enzyme immobilization is a key strategy to achieve these goals, as it facilitates easy separation of the catalyst from the reaction mixture and enhances operational stability. researchgate.netmdpi.com Various techniques are employed, including adsorption, covalent binding, entrapment, and cross-linking, often using inert carrier materials like polymers or inorganic supports. nih.govmdpi.com

In the synthesis of furan-based amines, transaminases have been successfully immobilized on different supports. researchgate.netmdpi.com For example, several amine transaminases (ATAs) have been immobilized on glutaraldehyde-functionalized amine beads or via site-selective binding on amine beads. researchgate.net These immobilized enzymes have demonstrated excellent reusability. In the amination of HMF, immobilized transaminases maintained high activity for at least five to ten repetitive cycles. mdpi.commdpi.com This ability to recycle the biocatalyst is crucial for developing cost-effective and sustainable manufacturing processes for compounds like AMFCA. researchgate.netresearchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques for 5 Aminomethyl Furan 2 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is an indispensable tool for determining the precise structure of 5-(Aminomethyl)furan-2-carboxylic acid. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the carbon-hydrogen framework of the molecule.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the different types of protons present.

The furan (B31954) ring contains two non-equivalent aromatic protons, H3 and H4. Due to the different electronic effects of the adjacent carboxyl and aminomethyl groups, these protons will have different chemical shifts. Typically, protons on a furan ring appear in the region of 6.0-7.5 ppm. Based on data from related furan-2-carboxylic acid derivatives, the proton at the C3 position (H3) is expected to appear downfield from the proton at the C4 position (H4). researchgate.netresearchgate.net The signal for the H3 proton is typically found around 7.2-7.4 ppm, while the H4 proton signal is expected around 6.4-6.6 ppm. These two protons will appear as doublets due to coupling with each other.

The methylene (B1212753) protons (-CH₂-) of the aminomethyl group are adjacent to both the furan ring and the amino group. Their chemical shift is anticipated to be in the range of 3.8-4.2 ppm, appearing as a singlet if there is no coupling to the amine protons. The protons of the primary amine (-NH₂) and the carboxylic acid (-COOH) are exchangeable and their signals can be broad. The carboxylic acid proton is highly deshielded and can appear as a very broad singlet anywhere from 10-13 ppm. libretexts.org The amine protons typically appear in a wide range, often between 1.5 and 4.0 ppm, and their signal may be broadened or even absent if deuterium (B1214612) exchange with the solvent (like D₂O) occurs.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -COOH | 10.0 - 13.0 | Broad Singlet | Position is concentration and solvent dependent. |

| H3 (furan) | 7.2 - 7.4 | Doublet | Coupled to H4. |

| H4 (furan) | 6.4 - 6.6 | Doublet | Coupled to H3. |

| -CH₂- | 3.8 - 4.2 | Singlet | Methylene protons. |

| -NH₂ | 1.5 - 4.0 | Broad Singlet | Position and visibility are solvent dependent. |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

For this compound, six distinct carbon signals are expected.

Carboxyl Carbon (C=O): This is the most deshielded carbon, appearing far downfield, typically in the range of 160-175 ppm. libretexts.org

Furan Ring Carbons: The four carbons of the furan ring will have distinct chemical shifts. The carbon attached to the carboxylic acid (C2) and the carbon attached to the aminomethyl group (C5) are expected to be the most downfield of the ring carbons, typically appearing between 145 and 160 ppm. The C3 and C4 carbons are more shielded and are expected in the 110-125 ppm range. Data from similar furan derivatives supports these predictions. researchgate.netlibretexts.org

Methylene Carbon (-CH₂-): The carbon of the aminomethyl group is an sp³-hybridized carbon attached to an electronegative nitrogen atom and the aromatic furan ring. Its chemical shift is predicted to be in the range of 35-45 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxyl) | 160 - 175 |

| C2 (Furan) | 147 - 152 |

| C5 (Furan) | 150 - 160 |

| C3 (Furan) | 118 - 122 |

| C4 (Furan) | 110 - 115 |

| -CH₂- (Methylene) | 35 - 45 |

Deuterium (²H) NMR is not a standard characterization technique for this molecule but is highly relevant in the context of isotope labeling studies. In such experiments, specific hydrogen atoms in this compound or its precursors can be replaced with deuterium. This technique is particularly powerful for tracing metabolic pathways or elucidating reaction mechanisms.

For instance, if this compound were used as a substrate in a biological system, deuterating the aminomethyl group (-CD₂-NH₂) would allow researchers to follow the fate of this specific part of the molecule. By using methods like deuterium metabolic imaging (DMI) or analyzing metabolites with ¹³C NMR, one can observe the incorporation and transformation of the deuterated fragment. jyoungpharm.org

The replacement of protons with deuterons can lead to kinetic isotope effects (KIEs), where the rate of reactions involving the C-D bond is slower than those involving the C-H bond due to the heavier mass of deuterium. jyoungpharm.org These effects must be considered when interpreting quantitative metabolic data. ²H NMR itself can be used to confirm the position and extent of deuterium incorporation in the labeled molecule before its use in further studies.

Vibrational Spectroscopy Techniques

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying the presence of specific functional groups, as different types of bonds vibrate at characteristic frequencies when they absorb radiation.

IR spectroscopy is particularly effective for identifying polar functional groups. The spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and amine functional groups.

O-H Stretch: The carboxylic acid O-H group gives rise to a very broad and strong absorption band, typically spanning from 2500 to 3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids. libretexts.org

N-H Stretch: The primary amine (-NH₂) group will show one or two sharper, medium-intensity bands in the 3300-3500 cm⁻¹ region. core.ac.uk These bands may overlap with the broad O-H stretch.

C-H Stretches: Aromatic C-H stretches from the furan ring typically appear just above 3000 cm⁻¹ (around 3100-3150 cm⁻¹), while aliphatic C-H stretches from the methylene group appear just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹). core.ac.uk

C=O Stretch: A very strong, sharp absorption corresponding to the carbonyl group of the carboxylic acid is expected around 1680-1710 cm⁻¹. libretexts.org

C=C and C-O Stretches: Vibrations from the furan ring (C=C and C-O-C stretches) will produce several bands in the fingerprint region (below 1600 cm⁻¹), typically around 1580, 1500, and in the 1000-1250 cm⁻¹ range. ias.ac.in

N-H Bend: The bending vibration of the primary amine typically appears around 1600 cm⁻¹.

Interactive Data Table: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| Amine | N-H Stretch | 3300 - 3500 | Medium, Sharp (2 bands) |

| Furan Ring | =C-H Stretch | 3100 - 3150 | Weak to Medium |

| Methylene | -C-H Stretch | 2850 - 2960 | Weak to Medium |

| Carboxylic Acid | C=O Stretch | 1680 - 1710 | Strong, Sharp |

| Amine | N-H Bend | ~1600 | Medium |

| Furan Ring | C=C Stretch | ~1580, ~1500 | Medium |

| Furan Ring | C-O-C Stretch | 1000 - 1250 | Medium to Strong |

Raman spectroscopy is a complementary technique to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the furan ring and C-C backbone vibrations.

While IR spectra are dominated by the polar C=O, O-H, and N-H groups, the Raman spectrum would provide clearer signals for the aromatic ring. The symmetric "ring breathing" vibration of the furan ring, which is often weak in the IR spectrum, should give a strong and sharp band in the Raman spectrum. The C=C stretching vibrations of the furan ring (around 1450-1580 cm⁻¹) are also expected to be prominent. ias.ac.in The C=O stretch of the carboxylic acid is also Raman active and typically appears in a similar region to the IR (1650-1670 cm⁻¹), though its intensity can be variable. Raman spectroscopy is generally less sensitive to the highly polar O-H and N-H stretching vibrations compared to IR spectroscopy.

Mass Spectrometry Methodologies

Mass spectrometry (MS) is an indispensable tool for the analysis of AMFCA, offering high sensitivity and specificity for structural elucidation and mixture analysis.

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous structural confirmation of this compound and its derivatives. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to within 5 ppm), HRMS allows for the determination of the elemental composition of the molecule. The theoretical exact mass of the neutral molecule of this compound (C₆H₇NO₃) is 141.04259 Da, a value computed based on the most abundant isotopes of its constituent atoms. nih.gov

In practice, HRMS analysis, often coupled with liquid chromatography (LC-HRMS), provides experimental mass values that can be compared against the theoretical value to confirm the identity of the synthesized compound. For instance, in the analysis of related furan derivatives like 5-(4-nitrophenyl)furan-2-carboxylic acid, HRMS has been successfully employed to verify the final product after synthesis. mdpi.com This analysis is typically performed on sophisticated instruments such as a Quadrupole Time-of-Flight (Q-ToF) mass spectrometer, which can provide the necessary resolution and mass accuracy. mdpi.com For AMFCA, analysis would likely be performed in positive ion mode to detect the protonated molecule [M+H]⁺ at an m/z corresponding to its exact mass plus the mass of a proton.

Table 1: Calculated Mass Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₇NO₃ | nih.gov |

| Molecular Weight | 141.12 g/mol | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Mixture Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds within a complex mixture, making it suitable for profiling reaction mixtures during the synthesis of furan derivatives. walshmedicalmedia.com However, due to the high polarity and low volatility of amino acids and carboxylic acids like AMFCA, direct analysis by GC-MS is challenging. These compounds require a derivatization step to convert the polar functional groups (-NH₂ and -COOH) into less polar, more volatile derivatives. uah.edu

A common derivatization strategy involves silylation, for example, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). This process replaces the active hydrogens on the amine and carboxylic acid groups with trimethylsilyl (B98337) (TMS) or other silyl (B83357) groups. The resulting derivatives are significantly more volatile and thermally stable, allowing for their separation on a GC column and subsequent detection by MS. The NIST spectral library contains entries for TMS derivatives of related compounds, such as 5-hydroxymethyl-2-furoic acid, confirming the viability of this approach for furan-based carboxylic acids. nist.gov

Once derivatized, the reaction mixture can be injected into the GC-MS system. The components are separated based on their boiling points and interactions with the column's stationary phase. The mass spectrometer then fragments the eluted compounds, producing a characteristic mass spectrum or "fingerprint" for each component, which can be compared to spectral libraries for identification. walshmedicalmedia.com This allows for the monitoring of reactants, intermediates, byproducts, and the final product, providing crucial insights into reaction progress and yield.

Table 2: GC-MS Parameters for Analysis of Furan Derivatives (General)

| Parameter | Typical Setting | Rationale/Comment |

|---|---|---|

| Derivatization Reagent | MTBSTFA or BSTFA | Increases volatility and thermal stability of polar analytes like AMFCA. uah.edu |

| Injection Mode | Split/Splitless | Split mode is used for concentrated samples, while splitless is for trace analysis. |

| Column | HP-5MS or similar | A non-polar or medium-polarity column is typically used for separating a wide range of derivatized compounds. mdpi.comnih.gov |

| Carrier Gas | Helium | Inert gas used to carry the sample through the column. mdpi.com |

| Oven Program | Temperature gradient (e.g., 50°C to 300°C) | Separates compounds based on their different boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode that produces reproducible fragmentation patterns for library matching. walshmedicalmedia.com |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity and concentration of non-volatile or thermally labile compounds like this compound. researchgate.net It is extensively used to monitor the progress of enzymatic or chemical syntheses and to quantify the final product yield. researchgate.netrsc.org

In a typical HPLC analysis of AMFCA, a reversed-phase column (e.g., C18) is used. The separation is based on the differential partitioning of the analyte between the non-polar stationary phase and a polar mobile phase. The mobile phase usually consists of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. By running a gradient, where the concentration of the organic modifier is increased over time, compounds are eluted from the column based on their polarity.

Detection is most commonly achieved using an ultraviolet (UV) detector, as the furan ring in AMFCA possesses a chromophore that absorbs UV light at a specific wavelength. For quantification, a calibration curve is constructed by analyzing standards of known concentrations. The peak area of the analyte in a sample is then compared to this curve to determine its concentration. This method allows for the precise measurement of AMFCA, separating it from precursors like 5-hydroxymethylfurfural (B1680220) (HMF) and other reaction components. nih.gov The purity of a sample can be assessed by the percentage of the total peak area that corresponds to the main compound.

Table 3: Example HPLC Method Parameters for Furan Carboxylic Acid Analysis

| Parameter | Setting | Reference/Purpose |

|---|---|---|

| Technique | Reversed-Phase HPLC | Standard for separating polar to moderately non-polar compounds. researchgate.net |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Common stationary phase providing good retention for furan derivatives. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Acidified mobile phase improves peak shape and suppresses ionization of carboxylic acids. |

| Elution | Gradient | Allows for the separation of compounds with a range of polarities, such as reactants, intermediates, and products. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |

| Detection | UV at ~260-285 nm | The furan ring and conjugated system absorb strongly in this UV range. nih.gov |

| Quantification | External Standard Calibration | Used to accurately determine the concentration of the target compound. |

Spectrophotometric Assays for Reaction Monitoring and Enzyme Activity

Spectrophotometric assays offer a rapid, convenient, and often high-throughput method for monitoring chemical reactions or determining enzyme activity in real-time. researchgate.net While a specific, direct colorimetric assay for this compound is not widely documented, several principles and related methods can be applied.

One common strategy for monitoring enzymatic reactions, such as the biocatalytic synthesis of AMFCA, is to measure the change in absorbance of a cofactor. rsc.org For example, if an alcohol dehydrogenase or an aldehyde dehydrogenase is used in the synthesis pathway, the reaction can be followed by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH or NADPH.

Alternatively, specific assays can be developed for precursors or byproducts. The enzymatic conversion of 5-hydroxymethylfurfural (HMF) to its derivatives is a key step towards AMFCA. researchgate.net Spectrophotometric methods exist for quantifying HMF and related aldehydes. nih.gov A novel assay was developed for 2,5-diformylfuran (DFF), a related furan dialdehyde, which involves a condensation reaction with 1,4-phenylenediamine (PPD). researchgate.netmdpi.com This reaction forms a colored Schiff-base polymer, and the resulting absorbance is proportional to the DFF concentration, with reported detection limits in the micromolar range. researchgate.netmdpi.com Such a principle could be adapted to create a screening method for enzymes that produce aldehyde intermediates in the synthesis pathway to AMFCA.

Table 4: Spectrophotometric Assay Parameters for a Related Furan Aldehyde (DFF)

| Parameter | Description | Value/Finding | Source |

|---|---|---|---|

| Analyte | 2,5-diformylfuran (DFF) | An oxidized derivative of HMF. | researchgate.netmdpi.com |

| Reagent | 1,4-phenylenediamine (PPD) | Reacts with DFF to form a colored product. | researchgate.netmdpi.com |

| Detection Wavelength | 350-500 nm | The wavelength range where the colored product absorbs light. | mdpi.com |

| Detection Limit (LOD) | The lowest concentration that can be reliably detected. | 8.4 µM | researchgate.netmdpi.com |

| Quantification Limit (LOQ) | The lowest concentration that can be accurately quantified. | 25.5 µM | researchgate.netmdpi.com |

| Application | High-throughput screening of enzyme libraries. | The method is sensitive enough for screening purposes. | researchgate.net |

Mechanistic and Theoretical Investigations of 5 Aminomethyl Furan 2 Carboxylic Acid Reactions and Transformations

Computational Chemistry and Quantum Mechanical Studies

Theoretical studies have provided fundamental insights into the reactivity and conformational preferences of 5-(Aminomethyl)furan-2-carboxylic acid, particularly concerning its polymerization behavior.

Ab Initio Calculations for Oligopeptide Formation Thermodynamics

Quantum chemical calculations, specifically ab initio methods, have been employed to investigate the thermodynamic feasibility of AMFC oligomerization. worldscientific.com Research has provided a theoretical justification for the preferential formation of an 18-membered cyclic tripeptide from AMFC monomers. worldscientific.com

Using Hessian calculations, researchers determined the free energy values for the formation of various cyclized oligopeptides. The results indicate that while the creation of higher-order cyclic oligomers, such as the trimer (n=3) and tetramer (n=4), is energetically favorable, the formation of a cyclic dipeptide is thermodynamically unfavorable. worldscientific.com This theoretical finding aligns with experimental observations, highlighting the inherent tendency of AMFC to form specific macrocyclic structures.

Table 1: Thermodynamic Favorability of AMFC Cyclo-oligomerization

| Oligomer | Number of Monomers (n) | Thermodynamic Favorability |

|---|---|---|

| Dimer | 2 | Unfavorable |

| Trimer | 3 | Favorable |

| Tetramer | 4 | Favorable |

This table is generated based on findings from ab initio quantum chemical calculations. worldscientific.com

Analysis of Electrostatic and Orbital Interactions in Oligomerization Processes

The preferential cyclotrimerization of AMFC is not governed by thermodynamics alone; electrostatic and orbital interactions play a crucial directive role. worldscientific.com Studies have delved into these interactions to explain why the trimer is formed preferentially over other possible oligomers. These non-covalent interactions guide the self-assembly of the monomers into a specific pre-cyclic conformation that favors the formation of the 18-membered ring. The analysis of these forces is essential for understanding the underlying principles of the molecule's self-assembly and polymerization behavior. worldscientific.com

Solvent Effects in Theoretical Models of Reactivity and Conformation

Theoretical models have shown that the solvent environment significantly influences the reaction pathways and conformational stability of AMFC oligomers. The inclusion of solvent effects in computational calculations, often using models like the Onsager reaction field model, has been shown to further enhance the calculated preference for cyclic trimer formation. worldscientific.com This indicates that the polarity of the reaction medium can be a critical parameter in controlling the outcome of AMFC polymerization, stabilizing certain transition states and intermediates over others.

Elucidation of Enzymatic Reaction Mechanisms

The biosynthesis of AMFC, particularly from the bio-based platform chemical 5-(hydroxymethyl)furfural (HMF), has been achieved through carefully designed multi-enzyme cascades. The elucidation of the mechanisms of the involved biocatalysts has been key to optimizing this green synthesis route. rsc.orgtum.de

Mechanistic Insights from Crystallographic and Mutagenesis Analyses of Biocatalysts

A successful one-pot, one-step enzymatic process converts HMF into AMFC using a four-enzyme cascade. rsc.orgtum.de This system includes an HMF oxidase, an aldehyde dehydrogenase, an omega-transaminase, and an L-alanine dehydrogenase. rsc.orgtum.dersc.org

A critical mechanistic challenge was the poor activity of the wild-type HMF oxidase from Methylovorus sp. MP688 (MetspHMFO) on the intermediate 5-formyl-2-furancarboxylic acid (FFCA). rsc.org To overcome this bottleneck, a biocatalyst engineering approach was adopted. Site-directed mutagenesis was performed on the wild-type enzyme to create the MetspHMFO(V367R) mutant. This single amino acid substitution, changing a valine to an arginine at position 367, was specifically designed to stabilize the carboxylic acid function within the substrate-binding pocket, thereby significantly enhancing its oxidative activity towards FFCA. rsc.org This targeted mutation was instrumental in enabling the efficient flow of carbon through the cascade to the final AMFC product. rsc.orgresearchgate.net The amination step is catalyzed by an omega-transaminase from Chromobacterium violaceum (Cv-ωTA). rsc.orgtum.deresearchgate.net

Investigations into Nicotinamide (B372718) Cofactor Balance and Regeneration within Enzyme Cascades

A significant feature of the enzymatic synthesis of AMFC is the establishment of a self-sufficient, balanced cofactor system. rsc.orgtum.de The cascade is designed to be redox-neutral, which is crucial for its efficiency and sustainability. rsc.org

Table 2: Enzyme Cascade for AMFC Synthesis and Cofactor Cycling

| Enzyme | Abbreviation | Role in Cascade | Cofactor Interaction |

|---|---|---|---|

| HMF Oxidase (engineered) | MetspHMFO(V367R) | Oxidizes HMF and intermediates | - |

| Aldehyde Dehydrogenase | SphALDH | Oxidizes AFCA to FFCA | Produces NADH |

| Omega-Transaminase | Cv-ωTA | Aminates FFCA to AMFC | Uses L-alanine, produces pyruvate |

| Alanine Dehydrogenase | BsAlaDH | Regenerates L-alanine from pyruvate | Consumes NADH |

This table outlines the key enzymes in a one-pot system for AMFC synthesis, highlighting their roles in the reaction pathway and nicotinamide cofactor regeneration. rsc.orgtum.dersc.orgresearchgate.net

Biotransformation and Degradation Pathways of Furanic Compounds

While specific microbial degradation pathways for this compound (AMFCA) are not extensively detailed in current literature, the biotransformation routes can be inferred from comprehensive studies on structurally related furanic compounds, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). The microbial metabolism of these compounds has garnered significant interest, particularly as they are common byproducts in lignocellulosic hydrolysates. researchgate.netnih.gov

Microorganisms, predominantly aerobic Gram-negative bacteria, have developed sophisticated enzymatic systems to detoxify and utilize furanic compounds as carbon sources. researchgate.netnih.govcolab.ws The general strategy involves initial oxidation or reduction of the functional groups attached to the furan (B31954) ring. nih.gov For HMF, degradation proceeds through key intermediates including 2,5-furandicarboxylic acid (FDCA), which is then converted to 2-furoic acid. researchgate.netnih.gov Similarly, the degradation of furfural also converges on the formation of 2-furoic acid. researchgate.netnih.gov This compound serves as a central intermediate, which is further metabolized via furoyl-CoA to 2-oxoglutarate, a key component of the central tricarboxylic acid (TCA) cycle. researchgate.netasm.org

Key microorganisms capable of these transformations include species of Pseudomonas and Cupriavidus. asm.org For instance, Cupriavidus basilensis HMF14 possesses two distinct gene clusters (hmf genes) that encode the enzymes for the complete degradation pathway of HMF and furfural. researchgate.netnih.gov Research on Pseudomonas putida has also elucidated pathways for the degradation of furfural and 2-furoic acid. asm.org

A closely related biotransformation is the highly selective oxidation of HMF to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), a molecule that differs from AMFCA only by a hydroxyl group instead of an amino group. Strains like Pseudomonas aeruginosa PC-1 have been identified as efficient whole-cell biocatalysts for this specific transformation, achieving high yields. rsc.orgresearchgate.net Furthermore, enzymatic cascades have been developed for the synthetic biotransformation of HMF into AMFCA itself, utilizing a sequence of enzymes including an oxidase, a dehydrogenase, and a transaminase. tum.deresearchgate.net These synthetic pathways underscore the biological potential for modifying the side chains of the furan ring, which is a critical step in both synthesis and degradation.

The following table summarizes the biotransformation of various furanic compounds by different microorganisms.

| Microorganism | Furanic Substrate | Key Intermediate(s) / Product(s) | Reference |

|---|---|---|---|

| Cupriavidus basilensis HMF14 | 5-Hydroxymethylfurfural (HMF) | 2,5-Furandicarboxylic acid (FDCA), 2-Furoic acid, 2-Oxoglutarate | researchgate.netnih.gov |

| Cupriavidus basilensis HMF14 | Furfural | 2-Furoic acid, 2-Oxoglutarate | researchgate.netnih.gov |

| Pseudomonas putida Fu1 | Furfural, 2-Furoic acid (2-FA) | Furoyl-CoA | asm.org |

| Pseudomonas aeruginosa PC-1 | 5-Hydroxymethylfurfural (HMF) | 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) | rsc.org |

| Raoultella ornithinolytica BF60 | 5-Hydroxymethylfurfural (HMF) | 2,5-Furandicarboxylic acid (FDCA) | nih.gov |

| Deinococcus wulumuqiensis R12 | 5-Hydroxymethylfurfural (HMF) | 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) | mdpi.com |

Reaction Pathway Elucidation using Isotope Labeling and Tracing

Isotope labeling is a definitive and powerful technique for elucidating complex reaction mechanisms and tracing the metabolic fate of molecules. youtube.com By replacing atoms with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O), researchers can track the movement and transformation of atoms through a series of chemical or biological steps using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. youtube.comacs.org While no studies utilizing isotope labeling specifically for this compound were identified, the principles are well-established through research on other furanic structures and metabolic pathways.

A key application of this technique is in confirming proposed reaction pathways. For example, the rearrangements of 4-benzoyl-5-phenylfuran-2,3-dione (B14700036) were investigated using oxygen-17 (¹⁷O) labeling. iaea.orgosti.gov By comparing the ¹⁷O NMR and mass spectroscopic data of labeled reactants with the products, researchers were able to confirm a novel rearrangement mechanism where the oxygen atoms of the lactone moiety became equivalent during the reaction. acs.orgiaea.orgosti.gov This provides direct evidence of the transient intermediates and bond-breaking/bond-forming steps involved.

In a biological context, stable isotope tracing is invaluable for mapping metabolic networks. nih.govresearchgate.net Studies have used ¹³C-labeled furan administered to rats to identify and validate urinary metabolites, such as conjugates with glutathione. researchgate.net This approach not only elucidates the metabolic fate of the furan ring in vivo but also helps in discovering specific biomarkers for exposure assessment. researchgate.net The general methodology involves administering a ¹³C-labeled precursor and analyzing the mass shifts in downstream metabolites. nih.govbiorxiv.org The pattern of ¹³C incorporation reveals the active metabolic routes. For example, tracing ¹³C-labeled glucose or fatty acids into the TCA cycle allows for the quantification of metabolic fluxes and reveals how different carbon sources contribute to cellular energy and biosynthesis. nih.govnih.gov Given that furan degradation pathways converge on the TCA cycle intermediate 2-oxoglutarate, this method is directly relevant for understanding the ultimate fate of the carbon skeleton of furanic compounds. researchgate.net

The following table presents examples of how isotope labeling has been used to investigate the mechanisms and metabolic pathways of furan-related compounds and analogous systems.

| Isotopic Tracer | Compound/System Studied | Analytical Method | Key Finding | Reference |

|---|---|---|---|---|

| ¹⁷O | 4-Benzoyl-5-phenylfuran-2,3-dione | ¹⁷O NMR, Mass Spectrometry | Confirmed a rearrangement pathway involving an intermediate with equivalent lactone oxygen atoms. | acs.orgiaea.orgosti.gov |

| ¹³C₄-Furan | F344 Rats | ESI-LC-MS/MS | Identified and quantified urinary metabolites, validating specific biomarkers of furan exposure. | researchgate.net |

| ¹³C-Glucose | Cancer Cell Lines | Mass Spectrometry | Traced the incorporation of glucose-derived carbon into cell membrane glycans. | biorxiv.org |

| ¹³C-Fatty Acids | Cultured Human Cells (HEK293) | LC-MS/MS | Revealed distinct fatty acid oxidation pathways and partitioning of carbon between the cytosol and mitochondria. | nih.gov |

| ¹³C-Labeled Carbon Sources (e.g., Glucose, Xylose) | Agricultural Soil | Stable Isotope Metabolomics | Traced the transformation of diverse carbon sources into the soil metabolite pool over time. | researchgate.net |

Applications of 5 Aminomethyl Furan 2 Carboxylic Acid and Its Bio Based Derivatives

Polymer and Advanced Material Science Applications

The bifunctional nature of AMFCA, combined with its renewable origin, positions it as a key monomer for the synthesis of high-performance bio-based polymers. It serves as a sustainable alternative to petroleum-derived aromatic compounds traditionally used in the polymer industry. researchgate.net

Monomer for Bio-based Polyamides and Thermoplastics

5-(Aminomethyl)furan-2-carboxylic acid is an ideal AB-type monomer for producing semi-aromatic polyamides, a class of thermoplastics widely used in demanding applications such as the automotive and electronics industries. researchgate.net The amino group (-NH2) of one molecule can react with the carboxylic acid group (-COOH) of another in a step-growth polymerization process, known as self-polycondensation, to form amide linkages. This process results in the formation of long-chain polyamides where the furan (B31954) ring is an integral part of the polymer backbone.

The incorporation of the furan moiety yields polymers with distinct thermal and mechanical properties. These bio-based polyamides are being explored as green alternatives to fossil-based polymers like poly(ethylene terephthalate) (PET). rsc.org Research efforts are focused on optimizing the synthesis of AMFCA from biomass-derived platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF) to facilitate its use in large-scale polymer production. researchgate.netnih.gov The development of efficient chemobiocatalytic routes to produce AMFCA with high yields is a crucial step toward its commercial viability as a polymer precursor. nih.gov

| Polymer Type | Monomer(s) | Key Properties/Findings |

| Furan-Based Polyamide | This compound (AMFCA) | Serves as a bio-based replacement for fossil-based monomers in semi-aromatic polyamides. researchgate.net |

| Furan-Based Polyester | Dimethyl 2,5-furandicarboxylate (DMFDCA), 2,5-bis(hydroxymethyl)furan (BHMF), aliphatic diols | Enzymatic polymerization yields copolyesters with molecular weights (Mw) up to 35,000 g/mol . nih.gov |

| Furan-Based Epoxy Resin | Furan-based diepoxy monomers | Showed improved glass transition temperature (Tg) and glassy modulus compared to phenyl-based analogues. capes.gov.br |

Building Block for Diverse Polymeric Architectures (e.g., polyimides)

Beyond polyamides, the unique reactivity of the furan ring in AMFCA allows for its use in creating a variety of other polymer architectures. The furan moiety can participate in Diels-Alder reactions, a powerful tool for creating crosslinked or complex, three-dimensional polymer networks. researchgate.net This functionality enables the design of advanced materials such as thermosets and specialty elastomers.

While direct synthesis of polyimides from AMFCA is a developing area, its derivatives are key components. For instance, related furan-based diamines, such as 2,5-bis(aminomethyl)furan (B21128) (BAMF), are used in polycondensation reactions with dianhydrides to produce bio-based polyimides. rsc.org These materials are known for their exceptional thermal stability and mechanical strength. The foundational structure of AMFCA provides a clear pathway to these and other high-performance polymers, positioning it as a versatile platform molecule for advanced polymer synthesis.

Design of Furan-Containing Polymers with Tailored Properties

The inclusion of the furan ring, as provided by AMFCA, is a deliberate design strategy to impart specific, desirable properties to polymers. nih.gov The rigid, planar structure of the furan heterocycle leads to polymers with enhanced thermal stability and mechanical performance compared to their fully aliphatic counterparts.

Research comparing furan-based polymers to their analogous phenyl-based (petroleum-derived) counterparts has demonstrated significant advantages. For example, furan-based epoxy thermosets exhibit a higher glass transition temperature (Tg) and improved glassy modulus. capes.gov.br Similarly, polyesters derived from 2,5-furandicarboxylic acid (FDCA), a close chemical relative of AMFCA, are considered promising renewable substitutes for PET, showing comparable or superior barrier properties and thermal characteristics. researchgate.netncsu.edu The ability to fine-tune properties by incorporating the furan structure makes AMFCA a valuable component in the design of next-generation sustainable polymers.

Medicinal Chemistry and Peptide Science

In the realm of life sciences, the structure of this compound is recognized as that of an unnatural amino acid, providing a unique scaffold for drug design and peptide engineering.

Synthesis of Unnatural Amino Acids and Peptidomimetics

This compound is classified as a furan-containing amino acid, a type of non-proteinogenic or "unnatural" amino acid. researchgate.netnih.gov Its rigid furan ring serves as a constrained structural element that can be incorporated into peptide chains to create peptidomimetics. researchgate.net Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but often possess improved properties, such as enhanced stability against enzymatic degradation or better oral bioavailability.

The synthesis of peptides containing furan moieties, using building blocks like 3-(2-furyl)alanine, has been established as a method to introduce specific structural features or reactive "warheads" into bioactive molecules. nih.govugent.be AMFCA provides a similar, yet distinct, furan-based scaffold that can be used to build novel peptide-based inhibitors or modulators of biological targets, such as enzymes involved in disease. nih.gov The development of efficient synthetic routes, including chemobiocatalytic processes, is making these furan-based building blocks more accessible for applications in medicinal chemistry. researchgate.netnih.gov

| Application Area | Building Block | Research Focus/Finding |

| Peptidomimetics | This compound (AMFCA) | AMFCA is an unnatural amino acid used to produce novel peptides and cyclopeptides. researchgate.net |

| Peptide-based Inhibitors | Furan-containing peptides | Furan-containing peptide inhibitors have shown competitive inhibition of enzymes like protein arginine deiminase type IV (PAD4). nih.gov |

| Conformational Control | Furanoid sugar amino acids | Peptides containing furanoid sugar amino acids have been shown to adopt folded conformations. capes.gov.br |

Conformational Studies of Furan Amino Acid-Containing Peptides (e.g., β-hairpin structures)

The incorporation of rigid structural motifs, such as the furan ring from AMFCA, into a peptide backbone is a key strategy for controlling its three-dimensional conformation. nih.gov The β-hairpin is a common and important secondary structure motif in proteins, consisting of two antiparallel β-strands connected by a short loop or turn. wikipedia.org Designing peptides that can adopt a stable β-hairpin fold is a significant goal in peptide science, as this structure is often involved in molecular recognition and biological activity. nih.gov

Studies on peptides containing furanoid sugar amino acids have shown that these rigid, non-natural residues can successfully induce folded conformations. capes.gov.br The constrained geometry of the furan ring can act as a turn template, forcing the peptide chain to adopt a hairpin-like structure. nih.gov While specific conformational studies on peptides containing the AMFCA residue are an emerging area, the principle is well-established with similar cyclic and aromatic amino acid building blocks. The use of such constrained amino acids helps stabilize canonical β-sheet hydrogen bonding and cross-strand interactions, which are hallmarks of the β-hairpin structure. acs.org This makes AMFCA and related furan amino acids promising tools for designing peptides with predictable and stable secondary structures for therapeutic or biotechnological applications.

Exploration as a Pharmaceutical Intermediate and Potential Active Ingredient

This compound (AMFCA) is a bifunctional compound derived from biomass, which possesses both an amino group and a carboxylic acid group. This unique structure makes it a versatile building block, or intermediate, for the synthesis of more complex molecules in the pharmaceutical industry. The carboxylic acid moiety provides a site for reactions such as esterification or amidation, while the aminomethyl group allows for the formation of amides, sulfonamides, and other derivatives. In medicinal chemistry, the conversion of a carboxylic acid to a more stable and neutral derivative like an amide can be crucial for providing the three-dimensional structure needed for a molecule to effectively bind to a biological target, such as an enzyme. researchgate.net

While direct research into the biological activity of this compound itself is limited, its core structure, the furan-2-carboxylic acid scaffold, is a recurring motif in the exploration of new potential therapeutic agents. Researchers have synthesized and investigated numerous derivatives of the furan-2-carboxylic acid core, demonstrating a wide range of pharmacological activities. These studies underscore the potential of AMFCA as a starting material for developing novel active pharmaceutical ingredients (APIs).

Detailed Research Findings on Related Furan-2-Carboxylic Acid Derivatives

Scientific investigations into compounds structurally related to AMFCA have revealed significant biological activities, highlighting the pharmaceutical potential of this class of molecules.

Antiviral Activity : Derivatives of 5-nitro-furan-2-carboxylic acid have been identified as potent inhibitors of the RNase H activity associated with the HIV-1 reverse transcriptase enzyme. nih.gov A screening of 20,000 small molecules led to the identification of a structure characterized by a 5-nitro-furan-2-carboxylic acid carbamoylmethyl ester (NACME) moiety. nih.gov Specifically, two NACME derivatives effectively blocked the RNase H activity of HIV-1 with IC₅₀ values (the concentration required to inhibit 50% of the enzyme activity) in the micromolar range (3-30 µM). nih.gov One of these compounds also demonstrated the ability to inhibit HIV-1 replication in cell lines. nih.gov These findings suggest that the furan-2-carboxylic acid scaffold can be a foundation for developing new types of antiretroviral drugs. nih.gov

Antitubercular Activity : The furan scaffold is common in antitubercular drug research. mdpi.com A class of 5-phenyl-furan-2-carboxylic acids has been explored as innovative potential therapeutics that target iron acquisition in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. mdpi.com These compounds act as inhibitors of the salicylate (B1505791) synthase MbtI, an enzyme crucial for the biosynthesis of siderophores, which are molecules essential for the bacterium to scavenge iron. mdpi.com

Anticancer and Antibacterial Activity : In other research, derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate, a compound closely related to AMFCA, were synthesized and evaluated for their biological effects. orientjchem.orgresearchgate.net These compounds were tested for their cytotoxicity against several cancer cell lines, including HeLa (human cervical carcinoma) and HepG2 (human liver carcinoma), as well as for their antibacterial properties against various bacterial strains. orientjchem.org One amine derivative, (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate, showed the most significant biological activity, with an IC₅₀ of 62.37 µg/mL against the HeLa cell line and a Minimum Inhibitory Concentration (MIC) of 250 µg/mL against pathogenic bacteria. researchgate.net

The table below summarizes the research findings on various derivatives based on the furan-2-carboxylic acid scaffold.

| Derivative Class | Target/Application | Key Findings | Reference |

| 5-nitro-furan-2-carboxylic acid carbamoylmethyl esters | HIV-1 RNase H Inhibition | Effectively blocked enzyme activity with IC₅₀ values of 3-30 µM. One derivative inhibited HIV-1 replication. | nih.gov |

| 5-phenyl-furan-2-carboxylic acids | Antitubercular (M. tuberculosis) | Act as inhibitors of the salicylate synthase MbtI, targeting bacterial iron acquisition. | mdpi.com |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives | Anticancer / Antibacterial | Showed cytotoxicity against HeLa and HepG2 cancer cell lines and activity against pathogenic bacteria. | orientjchem.orgresearchgate.net |

These examples collectively demonstrate the value of the furan-2-carboxylic acid core structure in medicinal chemistry. As a readily available, bio-based intermediate, this compound represents a promising starting point for the synthesis of new derivatives with the potential for diverse therapeutic applications.

Sustainability and Environmental Considerations in the Production and Valorization of 5 Aminomethyl Furan 2 Carboxylic Acid

Green Chemistry Metrics and Environmental Impact Assessments

To quantify the environmental performance of AMFC synthesis, green chemistry metrics and life cycle assessment tools are employed. These assessments are crucial for identifying hotspots in the production chain and guiding process optimization to minimize environmental burdens. rsc.org For the first time, environmental metrics such as the E-factor and Global Warming Potential (GWP) have been calculated for the upstream and downstream processes of AMFC production. rsc.org

The E-factor (Environmental Factor) is a key green chemistry metric that measures the mass of waste produced per unit of product. A lower E-factor signifies a more resource-efficient and less wasteful process. For the enzymatic synthesis of AMFC from 5-hydroxymethylfurfural (B1680220) (HMF), the E-factor is significantly influenced by the reaction titer (substrate concentration) and the type of wastewater treatment employed. researchgate.net

Analysis shows that increasing the substrate loading in the enzymatic cascade reduces the E-factor. rsc.org For instance, in an aqueous synthesis, the E-factor can be substantially high at low substrate concentrations due to the large volume of water used. The calculations consider different wastewater treatment pathways: a mild wastewater treatment plant (WWTP), a "recommended" path, and water incineration. researchgate.net As the substrate concentration increases, the amount of waste generated relative to the product decreases, highlighting a critical area for process optimization. rsc.orgresearchgate.net

| Substrate (HMF) Load (g/L) | E-factor (Mild WWTP) | E-factor (Recommended WWTP) | E-factor (Incineration) |

| 5 | ~220 | ~230 | ~235 |

| 10 | ~110 | ~115 | ~120 |

| 20 | ~55 | ~60 | ~65 |

| 30 | ~37 | ~40 | ~45 |

| 40 | ~28 | ~30 | ~33 |

| 50 | ~22 | ~24 | ~26 |

This table is based on data presented for the enzymatic synthesis of AMFC, illustrating the impact of substrate concentration and wastewater treatment on the E-factor. researchgate.net

Global Warming Potential (GWP) is an indicator used to assess the climate impact of a production process, measured in kilograms of CO₂ equivalents per kilogram of product (kg CO₂-eq/kg AMFC). rsc.org The GWP for AMFC production encompasses emissions from raw materials, energy consumption for heating and purification, and wastewater treatment. researchgate.net

| Substrate (HMF) Load (g/L) | GWP (kg CO₂-eq/kg AMFC) - Mild WWTP | GWP (kg CO₂-eq/kg AMFC) - Recommended WWTP | GWP (kg CO₂-eq/kg AMFC) - Incineration |

| 5 | ~1.8 | ~2.9 | ~3.8 |

| 10 | ~1.0 | ~1.6 | ~2.0 |

| 20 | ~0.6 | ~0.9 | ~1.1 |

| 30 | ~0.5 | ~0.7 | ~0.8 |

| 40 | ~0.4 | ~0.6 | ~0.7 |

| 50 | ~0.3 | ~0.5 | ~0.6 |

This table is based on data presented for the enzymatic synthesis of AMFC, showing the relationship between substrate load, wastewater treatment, and Global Warming Potential. researchgate.net

Optimization of Waste Management and Wastewater Effluent Treatment

The production of furan (B31954) derivatives, including AMFC, generates wastewater streams that require effective management to prevent environmental pollution. The wastewater from furfural (B47365) production, a related process, is known to be acidic and contain organic residues. ucr.edugoogle.com A key aspect of sustainable AMFC production is the development of processes that generate effluents that can be treated mildly. rsc.org

Strategies for waste minimization in AMFC synthesis include:

Optimizing downstream processing: Chromatographic purification steps can be water-intensive. Optimizing volume-to-product ratios in these steps is crucial for reducing water waste. rsc.org

Developing advanced wastewater treatment: For furfural-related wastewater, methods have been developed to polymerize organic matter into a resin, allowing for resource utilization and achieving zero discharge. google.com While specific treatments for AMFC effluents are still under development, these approaches offer valuable insights.

Integration of Renewable Energy Sources in Biorefinery Operations

Potential applications for renewable energy in AMFC production include:

Process Heating: Supplying low-to-medium temperature heat for enzymatic reactions (typically around 30-60°C) and for the initial conversion of biomass to HMF. researchgate.netresearchgate.net

Electricity for Operations: Powering equipment such as pumps, stirrers, and separation units.

Photocatalysis: Solar-driven technologies like photocatalysis and electrocatalysis can be explored for the conversion of biomass and HMF, potentially lowering the energy intensity compared to traditional thermal methods. researchgate.net

By substituting fossil fuel-based energy with renewables, the carbon footprint of AMFC can be significantly reduced, aligning its production with the principles of a sustainable and circular economy. rsc.org

Utilization of Bio-based Feedstocks and Biomass Valorization (e.g., 5-hydroxymethylfurfural as a precursor)

The sustainability of AMFC is fundamentally linked to its origin from renewable biomass. semanticscholar.org The primary precursor for AMFC is 5-hydroxymethylfurfural (HMF), a versatile platform chemical derived from the acid-catalyzed dehydration of C6 sugars like fructose (B13574) and glucose, which in turn are obtained from lignocellulosic biomass. rsc.orgumich.edumdpi.com The use of non-edible biomass, such as agricultural residues, is key to avoiding competition with food production. ucr.edu

The conversion of HMF to AMFC represents a key valorization pathway, transforming the biomass-derived platform chemical into a functional monomer for high-performance polymers. researchgate.net Several innovative catalytic routes have been developed to achieve this transformation with high efficiency and selectivity. These methods often combine chemical and biological catalysis (chemo-enzymatic routes) to leverage the strengths of each approach. researchgate.netnih.gov

Recent research has focused on one-pot, multi-step processes that minimize intermediate purification steps, thereby reducing waste and energy consumption. researchgate.net

| Catalytic System | Key Steps | Intermediate Product | AMFC Yield | Key By-product |

| Pt/SiO₂ catalyst & Immobilized Transaminase (Cv-TA) | 1. Selective oxidation of HMF's alcohol group. 2. Enzymatic amination of the resulting aldehyde. | 5-Aldehyde-2-furancarboxylic acid (AFCA) | 77% | 2,5-Furandicarboxylic acid (FDCA) (21%) |

| Laccase-TEMPO system & Recombinant E. coli | 1. Oxidation of HMF to an intermediate. 2. Whole-cell biocatalytic amination. | 5-Formyl-2-furancarboxylic acid (FFCA) | ~81% | 2,5-Furandicarboxylic acid (FDCA) (10%) |

| Four-enzyme cascade (cell-free) | One-pot, one-step enzymatic conversion of HMF. | Multiple enzymatic intermediates | ~51% (3.35 g/L titer) | Not specified |

This table summarizes various reported catalytic pathways for the valorization of HMF into AMFC. rsc.orgresearchgate.net

These advanced synthetic routes, particularly those using enzymatic and chemo-enzymatic cascades under mild, aqueous conditions, pave the way for the green manufacturing of this important furan-containing amino acid. rsc.orgresearchgate.net

Future Research Directions and Overcoming Challenges for 5 Aminomethyl Furan 2 Carboxylic Acid

Addressing Industrial Application Hurdles for Biocatalytic Processes

The biocatalytic production of furan (B31954) derivatives, including 5-(aminomethyl)furan-2-carboxylic acid, offers significant advantages in terms of selectivity and sustainability. nih.gov However, its industrial-scale application is currently impeded by several factors inherent to biocatalytic systems. nih.gov Key challenges include unfavorable equilibrium thermodynamics, which can limit reaction yields, and significant product inhibition, where the accumulation of the desired carboxylic acid product lowers the pH and deactivates the biocatalyst. nih.govresearchgate.netnumberanalytics.com

Substrate tolerance is another critical hurdle; high concentrations of furan aldehyde precursors can be toxic to whole-cell biocatalysts, reducing their viability and catalytic activity. researchgate.net For instance, while some biocatalysts show high tolerance to substrates like 5-hydroxymethylfurfural (B1680220) (HMF), they can be susceptible to the acidic conditions created by the furan carboxylic acid product. researchgate.netrsc.org The presence of furan carboxylic acids can lead to substantial decreases in both the catalytic activity and the viability of the cells, though this inhibition can be partially relieved by neutralizing the reaction's pH. researchgate.net Overcoming these obstacles is crucial for developing economically viable and scalable manufacturing processes. nih.gov

| Hurdle | Description | Potential Mitigation Strategy | Reference |

|---|---|---|---|

| Equilibrium Thermodynamics | The reversible nature of the enzymatic reaction can limit the maximum achievable conversion and yield. | Process optimization and in-situ product removal. | nih.govnumberanalytics.com |

| Product Inhibition | The synthesized furan carboxylic acid can bind to the enzyme or lower the pH, reducing its catalytic efficiency. | Enzyme engineering for reduced product affinity, pH control during the reaction, and continuous product removal. | nih.govresearchgate.netnumberanalytics.com |

| Substrate Tolerance | High concentrations of furan aldehyde substrates can be toxic or inhibitory to the biocatalyst. | Fed-batch operations to maintain low substrate concentrations; engineering biocatalysts for higher tolerance. | nih.govresearchgate.net |

| Low Product Recovery | Separating the final product from the complex reaction mixture can be difficult and inefficient. | Development of advanced separation and purification techniques tailored for furan-based compounds. | nih.gov |

Advanced Biocatalyst Engineering and Directed Evolution for Enhanced Performance

To address the limitations of current biocatalytic systems, significant research is focused on advanced biocatalyst engineering. frontiersin.org Strategies such as genetic and metabolic engineering, directed evolution, and protein engineering are being employed to improve the performance of enzymes and whole-cell catalysts. frontiersin.org A key goal is to develop enzymes with reduced product inhibition and enhanced stability under industrial process conditions. numberanalytics.com

Development of Novel Synthetic Routes with Improved Efficiency, Selectivity, and Atom Economy

Beyond biocatalysis, the development of novel chemocatalytic and chemoenzymatic synthetic routes is a primary research objective. frontiersin.org A significant challenge has been the selective synthesis of the intermediate, 5-formyl-2-furancarboxylic acid (FFCA), from HMF without generating undesired by-products. nih.gov

A promising approach that combines chemical and biological catalysis is the one-pot, two-step synthesis of this compound from HMF. nih.govnih.gov In this process, HMF is first oxidized to FFCA using a laccase-TEMPO system, and the resulting intermediate is then converted to the target amino acid via a transaminase. nih.gov This tandem process achieved a yield of approximately 81%. nih.gov Another key aspect of improving process economy is the use of inexpensive amine donors like ammonium (B1175870) formate (B1220265), which generates only water and carbon dioxide as by-products, instead of more costly organic amines. nih.gov These hybrid strategies, which merge the selectivity of enzymes with the robustness of chemical catalysts, represent a promising path toward highly efficient and sustainable production. frontiersin.org

| Route Type | Starting Material | Key Catalysts / Reagents | Reported Yield | Reference |

|---|---|---|---|---|

| Chemobiocatalytic (One-Pot, Two-Step) | 5-Hydroxymethylfurfural (HMF) | 1. Laccase-TEMPO system 2. Recombinant E. coli with ω-transaminase | ~81% | nih.gov |

| Biocatalytic Cascade | 5-Hydroxymethylfurfural (HMF) | Multi-enzymatic whole-cell system (Oxidase and Transaminase) | High conversion (e.g., 85-87% for related BAMF) | nih.gov |

| Chemical Synthesis | Furfurylamine | Sodium hydroxide, Sodium hypochlorite | Not specified | biosynth.com |

Exploration of Expanded and Diversified Applications in Emerging Material Science and Therapeutic Fields

The unique bifunctional structure of this compound, containing both an amino group and a carboxylic acid group on a rigid furan ring, makes it a highly versatile building block. nih.gov This versatility is driving the exploration of its use in advanced materials and pharmaceuticals. nih.gov

In material science, it is a promising monomer for creating novel bio-based polymers. nih.gov Like other furan derivatives, it can be used to synthesize polyamides, polyimides, and polyurethanes, offering a renewable alternative to petroleum-based plastics. nih.govrsc.org Its structure also allows for the synthesis of unnatural peptides and cyclopeptides, opening doors to new classes of functional materials. nih.gov

In the therapeutic field, the furan nucleus is a recognized scaffold in medicinal chemistry. nih.gov While direct applications of this compound are still emerging, its potential as an intermediate for pharmaceuticals, such as antiseptic and antihypertensive agents, is an active area of interest. nih.gov The dual functionality allows for diverse chemical modifications, enabling the creation of libraries of new compounds for drug discovery programs.

常见问题

Basic Research Questions

Q. What is the molecular structure and key physicochemical properties of 5-(Aminomethyl)furan-2-carboxylic acid?

- The compound features a furan ring substituted with an aminomethyl group at the 5-position and a carboxylic acid group at the 2-position. Its molecular formula is C₆H₇NO₃ , with a molecular weight of 157.13 g/mol (CAS: 934-65-6). Key properties include solubility in polar solvents (e.g., methanol, water) and stability under acidic conditions. Structural confirmation is typically achieved via NMR ( 7.22, d; 6.71, d; 4.25, s) and NMR ( 161.27, 152.05, 147.49 ppm) .

Q. What are the established synthetic routes for this compound, and what are their critical reaction conditions?

- A common method involves dissolving the free base in 2 N HCl , followed by repeated solvent removal under reduced pressure to yield the hydrochloride salt (100% yield). Reaction conditions require anhydrous handling under argon, with purity verification via HPLC () using a gradient elution (CH₃CN/NH₄OAc buffer). Alternative routes may use reductive amination or protection/deprotection strategies for the aminomethyl group .

Q. How is the purity of synthesized this compound typically determined in academic research?

- Purity is assessed via HPLC with a Phenomenex Luna column (5 μm, 200 Å) and UV detection. The mobile phase gradient transitions from 90:10 CH₃CN:NH₄OAc to 50:50 CH₃CN:NH₄OAc over 20 minutes. Retention times for derivatives range from 11.2–11.6 minutes. High-resolution mass spectrometry (HRMS) further confirms molecular integrity, with an observed [M-H]⁻ peak at 140.0343 (theoretical: 140.0353) .

Advanced Research Questions

Q. How can researchers interpret the and NMR spectra of this compound derivatives to confirm structural integrity?

- The NMR spectrum in MeOD shows two doublets () at 7.22 and 6.71 ppm, corresponding to furan ring protons. The aminomethyl group appears as a singlet at 4.25 ppm. NMR signals at 161.27 (COOH), 152.05 (C-2), and 147.49 ppm (C-5) confirm substitution patterns. Deviations in coupling constants or chemical shifts may indicate impurities or tautomeric forms .

Q. What thermodynamic parameters should be considered when studying the solubility of this compound in organic solvents, and how are they experimentally determined?

- Thermodynamic parameters include enthalpy () and entropy () of dissolution , calculated via temperature-dependent solubility assays in solvents like propan-2-ol. For analogs (e.g., nitrophenyl-furan-carboxylic acids), values range from 15–25 kJ/mol , while reflects solvent-solute interactions. These are derived from van’t Hoff plots using solubility data at 5–40°C .

Q. What strategies are employed to resolve contradictions in bioactivity data between this compound and its structural analogs?

- Contradictions in bioactivity (e.g., GABA aminotransferase inhibition vs. inactivity) are addressed through molecular docking and structure-activity relationship (SAR) studies. For example, replacing the furan ring with a thiophene (as in 5-(Aminomethyl)thiophene-2-carboxylic acid) alters electronic properties and binding affinity. Comparative NMR or X-ray crystallography of target-bound complexes clarifies steric/electronic effects .